molecular formula C25H22N4O3S B2735786 3-(Tert-butyl)-4-((5-nitro-2-(2-pyridylthio)phenyl)methylene)-1-phenyl-2-pyrazolin-5-one CAS No. 1025302-00-4

3-(Tert-butyl)-4-((5-nitro-2-(2-pyridylthio)phenyl)methylene)-1-phenyl-2-pyrazolin-5-one

Cat. No.: B2735786
CAS No.: 1025302-00-4
M. Wt: 458.54
InChI Key: VGVIQKXEINXRRY-SILNSSARSA-N
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Description

3-(Tert-butyl)-4-((5-nitro-2-(2-pyridylthio)phenyl)methylene)-1-phenyl-2-pyrazolin-5-one is a recognized and potent small-molecule inhibitor of the NLRP3 inflammasome, a critical component of the innate immune response. Its primary research value lies in its ability to selectively target the NLRP3 pathway, thereby suppressing the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This mechanism is of significant interest for investigating the role of NLRP3-driven inflammation in a wide array of diseases, including autoimmune disorders , neurodegenerative conditions , metabolic diseases , and cancer . By effectively inhibiting this specific inflammasome complex, researchers can dissect the molecular pathways of inflammation and explore potential therapeutic strategies for conditions where NLRP3 activation is a key pathogenic driver. The compound serves as an essential tool for in vitro and in vivo studies aimed at validating NLRP3 as a drug target and for elucidating the complex biology of inflammatory caspases.

Properties

IUPAC Name

(4Z)-5-tert-butyl-4-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylidene]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S/c1-25(2,3)23-20(24(30)28(27-23)18-9-5-4-6-10-18)16-17-15-19(29(31)32)12-13-21(17)33-22-11-7-8-14-26-22/h4-16H,1-3H3/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVIQKXEINXRRY-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C\1=NN(C(=O)/C1=C\C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Tert-butyl)-4-((5-nitro-2-(2-pyridylthio)phenyl)methylene)-1-phenyl-2-pyrazolin-5-one (CAS Number: 1025302-00-4) is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its antibacterial, antifungal, and anti-inflammatory properties, alongside relevant case studies and data tables.

  • Molecular Formula : C25H22N4O3S
  • Molecular Weight : 458.53 g/mol
  • Structure : The compound features a pyrazoline ring, which is known for various biological activities, and a nitro group that may enhance its pharmacological profile.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a comparative study, the compound was tested against several bacterial strains, including:

  • Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa
  • Gram-positive bacteria : Staphylococcus aureus

The results showed that this compound demonstrated higher antibacterial activity compared to conventional antibiotics such as Imipenem and Nalidixic acid. The minimum inhibitory concentration (MIC) values indicated potent effects against these pathogens, suggesting its potential as an alternative treatment option in antibiotic-resistant cases .

Antifungal Activity

In addition to antibacterial properties, the compound also exhibited antifungal activity against Candida albicans. The efficacy was measured using standard antifungal susceptibility tests, where it outperformed some existing antifungal agents such as Nystatin. This positions the compound as a promising candidate for treating fungal infections .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed using the carrageenan-induced paw edema model in rodents. The results indicated a significant reduction in inflammation compared to control groups treated with Indomethacin, a well-known anti-inflammatory drug. The percentage inhibition of edema was calculated, demonstrating the compound's potential for managing inflammatory conditions .

Case Studies

Several studies have explored the synthesis and biological evaluation of related pyrazoline derivatives, highlighting the structural importance of substituents like nitro and pyridylthio groups in enhancing biological activity. For instance, a study reported that modifications in the pyrazoline structure could lead to varied pharmacological effects, emphasizing the role of molecular design in drug development .

Data Tables

Activity Type Tested Strains Comparison Drug Results
AntibacterialE. coli, P. aeruginosa, S. aureusImipenemHigher efficacy than Imipenem
AntifungalC. albicansNystatinSuperior antifungal activity
Anti-inflammatoryCarrageenan-induced edema modelIndomethacinSignificant reduction in edema

Scientific Research Applications

1. Antimicrobial Properties
Recent studies have indicated that derivatives of pyrazolines, including this compound, exhibit antimicrobial activity against various pathogens. For example, compounds with similar structures have demonstrated effectiveness against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM .

2. Anticancer Potential
Research has shown that pyrazoline derivatives can induce apoptosis in cancer cells. A study focused on compounds related to 3-(Tert-butyl)-4-((5-nitro-2-(2-pyridylthio)phenyl)methylene)-1-phenyl-2-pyrazolin-5-one revealed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting its potential as an anticancer agent .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray diffraction are employed to confirm the structure and purity of the synthesized compound.

Synthesis Overview

  • Starting Materials : Tert-butyl hydrazine, 5-nitro-2-(2-pyridylthio)benzaldehyde, and phenylacetone.
  • Reaction Conditions : The reactions are generally carried out under reflux conditions in organic solvents like ethanol or methanol.
  • Yield : The synthesis typically yields high purity compounds (above 90%).

Material Science Applications

1. Photophysical Properties
The compound has been studied for its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation suggests potential use in display technologies .

2. Sensor Development
Due to its unique electronic properties, this compound can be utilized in the development of sensors for detecting metal ions or environmental pollutants. Its sensitivity to changes in the environment makes it a candidate for innovative sensor technologies .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against E. coli with MIC values below 0.21 μM.
Anticancer PotentialInduced apoptosis in various cancer cell lines; promising results in tumor inhibition models.
Material ScienceExplored photophysical properties for OLED applications; highlighted sensor development potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Phenylmethylene Substituents

  • 3-(Tert-butyl)-4-((2-hydroxy-3-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one Key Differences: Replaces the nitro and pyridylthio groups with hydroxy and methoxy substituents. Impact: Increased polarity due to hydroxyl and methoxy groups enhances solubility in aqueous media but may reduce membrane permeability. Applications: Likely suited for antioxidant applications, similar to MCI-186 (see Section 2.3).
  • 3-Methyl-1-phenyl-4-(3-phenyl-2-thiazolin-4-on-2-yl)pyrazolin-5-one Key Differences: Features a thiazolinone ring at position 4 instead of phenylmethylene. The methyl group at position 3 (vs. tert-butyl) reduces steric hindrance, possibly improving binding kinetics .

Analogues with Heterocyclic Modifications

  • 4-(Benzo[d]thiazol-2-yl)-3-methyl-1-phenyl-1H-pyrazol-5-one Key Differences: Incorporates a benzothiazole moiety at position 3. Impact: Benzothiazole is a known pharmacophore in anticancer and antimicrobial agents. The absence of the nitro group may reduce oxidative stress-related activity but could enhance DNA intercalation or topoisomerase inhibition .
  • 5-((3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one Key Differences: Replaces pyrazolin-5-one with a thioxothiazolidinone core and adds a tetrahydrofuran-methyl group. Impact: Thioxothiazolidinone derivatives are associated with antidiabetic and anti-inflammatory activities. The tetrahydrofuran group may improve metabolic stability compared to the nitro-pyridylthio system .

Q & A

Q. What are the recommended synthetic routes for 3-(tert-butyl)-4-((5-nitro-2-(2-pyridylthio)phenyl)methylene)-1-phenyl-2-pyrazolin-5-one, and how can reaction conditions be optimized?

Methodological Answer : The compound can be synthesized via condensation and cyclization reactions. A reflux setup in ethanol (2–4 hours) is commonly used for pyrazolinone derivatives, with recrystallization from DMF–EtOH (1:1) to purify the product . To optimize yield:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance imine formation.
  • Solvent Variation : Compare polar aprotic solvents (DMF, DMSO) versus ethanol for reaction efficiency.
  • Temperature Control : Monitor exothermic reactions to avoid side products.

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer : Use a multi-technique approach:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^13C spectra to confirm substituent positions (e.g., tert-butyl at position 3, pyridylthio at position 2) .
  • X-ray Crystallography : Resolve steric effects from the tert-butyl group and planarity of the pyrazolinone core .
  • Mass Spectrometry : Verify molecular weight (e.g., via HRMS) and fragmentation patterns.

Q. What stability considerations are critical for handling this compound?

Methodological Answer :

  • Photostability : Conduct UV-Vis studies to assess nitro group sensitivity to light. Store in amber vials under inert gas.
  • Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (e.g., tert-butyl groups may degrade above 200°C) .
  • Hydrolytic Stability : Test in aqueous buffers (pH 1–13) to evaluate pyrazolinone ring susceptibility .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

Methodological Answer :

  • DFT Calculations : Model the HOMO-LUMO gap to assess electron-deficient regions (e.g., nitro group’s electrophilic nature) .
  • Docking Studies : Screen against protein targets (e.g., kinases) using the pyridylthio moiety as a binding anchor.
  • MD Simulations : Evaluate conformational flexibility of the methylene bridge under physiological conditions.

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected NMR splitting patterns?

Methodological Answer :

  • Variable-Temperature NMR : Identify dynamic effects (e.g., restricted rotation around the methylene bridge).
  • Isotopic Labeling : Use 15N^{15}N-labeled pyridine to assign overlapping peaks in the aromatic region.
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., tert-butyl-substituted pyrazolinones) .

Q. How can the environmental impact of this compound be assessed under real-world conditions?

Methodological Answer : Adopt a tiered approach per INCHEMBIOL guidelines :

  • Phase 1 (Lab) : Measure logP (octanol-water) to predict bioaccumulation.
  • Phase 2 (Microcosm) : Test degradation in soil/water systems under varying pH and microbial activity.
  • Phase 3 (Field) : Monitor metabolite formation (e.g., nitro reduction products) using LC-MS/MS.

Q. What experimental designs are robust for studying the compound’s bioactivity?

Methodological Answer : Follow randomized block designs with split-split plots for multifactorial analysis :

  • In Vitro Assays : Use dose-response curves (0.1–100 μM) in cancer cell lines, with ROS detection kits to link antioxidant activity .
  • In Vivo Models : Apply factorial designs to test synergies with standard therapies (e.g., cisplatin).
  • Controls : Include phenylpyrazolinone analogs without the nitro group to isolate electronic effects.

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